Pyrimidin-5-ylmethanesulfonamide

説明

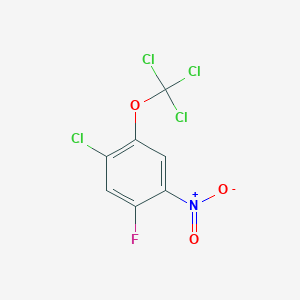

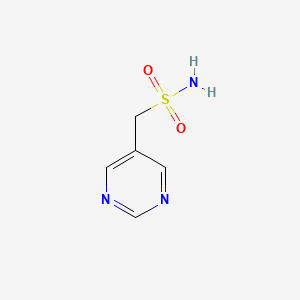

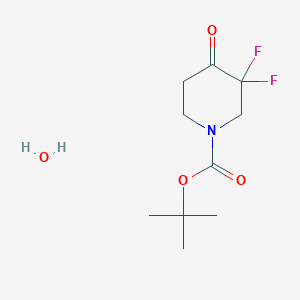

Pyrimidin-5-ylmethanesulfonamide is a chemical compound with the molecular formula C5H7N3O2S . It is used in the field of chemistry for various purposes .

Synthesis Analysis

Pyrimidines, including this compound, have been synthesized through numerous methods . These methods have been developed to enhance the anti-inflammatory effects of pyrimidines .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a methanesulfonamide group . The molecular weight of this compound is 173.2 g/mol.科学的研究の応用

Synthesis and Chemical Properties

Synthesis Approaches Pyrimidin-5-ylmethanesulfonamide and its derivatives have been the subject of various synthetic methods. For instance, 4,7-dihydroazolo[1,5-a]pyrimidin-5-ylmethanesulfonamides were synthesized via a straightforward method involving a two-component condensation of aminoazoles and N,N-dialkyl(cinnamoyl)methanesulfonamides in DMF at reflux (Shvets et al., 2020). Another synthetic approach involved the production of 5-(4-bromophenyl)-4, 6-dichloropyrimidine as an important intermediate in the synthesis of pyrimidine derivatives (Hou et al., 2016).

Chemical Reactions and Properties Pyrimidin-2-yl sulfonates have been used as efficient reaction partners in cross-coupling reactions with phenols and anilines, resulting in a wide array of C2-aryloxy- and arylaminopyrimidines under mild reaction conditions (Quan et al., 2013). Furthermore, these sulfonates have also been efficiently cross-coupled using Pd(OAc)2-catalyzed Suzuki and Sonogashira reactions, yielding a variety of C2-functionalized pyrimidines and pyridines (Quan et al., 2013).

Biological Activities and Applications

Pharmacological Activities Pyrimidine derivatives, including those incorporating the this compound moiety, have been reported to exhibit a wide spectrum of biological activities. These activities include antioxidant, anticancer, antibacterial, and anti-inflammatory effects. For example, novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized and demonstrated promising antioxidant activity, influenced mainly by the alkyl fragment attached to 2‐(pyrimidin‐2‐yl)ethanol (Rani et al., 2012). In another study, thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides and related compounds were synthesized and evaluated for their in vitro activity against cancer cell lines and for antibacterial activity, showing higher activity against all cell lines than doxorubicin (Hafez et al., 2017).

Molecular Modeling and Drug Design this compound derivatives have been utilized in the design and synthesis of multi-targeted kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. These compounds were synthesized, evaluated for in vitro anticancer activity against several cancer cell lines, and showed promising results. Furthermore, kinase inhibitory assessment and molecular docking studies were performed to verify their binding modes and effectiveness (Elzahabi et al., 2018).

作用機序

Target of Action

Pyrimidin-5-ylmethanesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthase . This enzyme is involved in the production of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and reproduction .

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . This disruption leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and the metabolism of amino acids. As a result, the bacteria cannot grow or reproduce effectively .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a decrease in bacterial growth and reproduction . This results in a reduction in the number of bacteria, aiding in the resolution of bacterial infections .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors include the pH of the environment, the presence of other drugs, and the specific strain of bacteria . For example, some bacteria have developed resistance to sulfonamides, which can affect the compound’s action .

生化学分析

Biochemical Properties

Pyrimidin-5-ylmethanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides . By inhibiting DHODH, this compound can disrupt the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition can lead to reduced cell proliferation, making it a potential candidate for anticancer therapies .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by disrupting the synthesis of nucleotides, leading to DNA damage and cell death . Additionally, this compound can influence cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can reduce cell growth and induce apoptosis. Furthermore, this compound has been observed to alter gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. As mentioned earlier, it inhibits dihydroorotate dehydrogenase (DHODH), leading to a decrease in pyrimidine nucleotide synthesis . This inhibition results in the accumulation of dihydroorotate, which can be toxic to cells. Additionally, this compound can bind to other proteins and enzymes, altering their activity and function. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the long-term exposure of cells to this compound can lead to sustained inhibition of nucleotide synthesis and prolonged effects on cell function . Additionally, the degradation products of this compound may have their own biological activities, which can contribute to the overall effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit nucleotide synthesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage . These adverse effects are likely due to the accumulation of toxic metabolites and the disruption of essential cellular processes . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to pyrimidine metabolism. It inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidine nucleotides . This inhibition disrupts the production of uridine monophosphate (UMP), which is essential for the synthesis of other pyrimidine nucleotides . Additionally, this compound can affect other metabolic pathways by altering the activity of enzymes and proteins involved in cellular metabolism . These changes can lead to shifts in metabolic flux and metabolite levels, ultimately affecting cell function and survival .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can enter cells through nucleoside transporters, such as SLC28A and SLC29A, which facilitate the uptake of pyrimidine nucleosides . Once inside the cell, this compound can bind to various proteins and enzymes, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and therapeutic effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound has been observed to accumulate in the mitochondria, where it inhibits dihydroorotate dehydrogenase (DHODH) and disrupts pyrimidine nucleotide synthesis . Additionally, this compound can localize to the nucleus, where it may interact with DNA and other nuclear proteins . These interactions can affect gene expression and other nuclear processes, contributing to the overall effects of the compound on cell function and survival .

特性

IUPAC Name |

pyrimidin-5-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-11(9,10)3-5-1-7-4-8-2-5/h1-2,4H,3H2,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKDAOSEZREYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions 4,7-dihydroazolo[1,5-a]pyrimidin-5-ylmethanesulfonamides as side-products. What is their significance, and why synthesize them directly?

A1: While initially observed as side-products in Biginelli-like reactions, these compounds could possess unique properties or biological activities yet to be discovered []. Direct synthesis allows for a more controlled and efficient way to obtain these specific derivatives, enabling further investigation into their chemical and potential pharmacological properties. This approach bypasses the multi-step process required when isolating them as side-products, making research more streamlined.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[2.5]octane-5-carboxylic acid](/img/structure/B1404560.png)

![Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1404563.png)

![Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1404564.png)

![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1404567.png)

![{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1404568.png)

![1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404574.png)

![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)

![1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene](/img/structure/B1404581.png)